Benzyl bis(2-cyanoethyl)carbamate
Overview
Description
Benzyl bis(2-cyanoethyl)carbamate is a synthetic organic compound belonging to the class of carbamates. It is characterized by its white crystalline powder form, which is soluble in organic solvents and slightly soluble in water
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamates, including Benzyl bis(2-cyanoethyl)carbamate, can be achieved through several methods. One common approach involves the three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). This method offers mild reaction conditions and short reaction times, avoiding overalkylation of the carbamate . Another method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under various conditions to yield cyanoacetamide derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient and economical methods. The use of nonmetallic regenerable reagents and catalysts, such as silicon tetramethoxide (Si(OMe)4) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), enables the direct conversion of low-concentration carbon dioxide into carbamates without the need for metal complex catalysts .
Chemical Reactions Analysis
Types of Reactions
Benzyl bis(2-cyanoethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce reduced carbamate forms.
Scientific Research Applications
Benzyl bis(2-cyanoethyl)carbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of various compounds.
Biology: Its unique properties make it valuable for studying biological processes and designing novel materials.
Industry: It is used in the development of low-molecular-weight organic gelators and other industrial applications.
Mechanism of Action
The mechanism of action of Benzyl bis(2-cyanoethyl)carbamate involves its interaction with specific molecular targets and pathways. As a carbamate, it can act as a protecting group for amines, which can be installed and removed under relatively mild conditions . The protection and deprotection processes involve the formation and cleavage of carbamate bonds, respectively .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Benzyl bis(2-cyanoethyl)carbamate include:
Benzyl carbamate: A related compound used in similar applications.
Diethylcarbamazine benzylate: Another carbamate derivative with comparable properties.
Uniqueness
This compound is unique due to its specific structure, which includes two cyanoethyl groups attached to the carbamate moiety. This structure imparts distinct chemical and physical properties, making it suitable for a variety of applications in scientific research and industry.
Properties
IUPAC Name |
benzyl N,N-bis(2-cyanoethyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c15-8-4-10-17(11-5-9-16)14(18)19-12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,10-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YACVZYUFYYHHDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N(CCC#N)CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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